2-((6-Bromo-2-methylquinolin-4-yl)thio)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((6-Bromo-2-methylquinolin-4-yl)thio)acetic acid: is a quinoline derivative with a bromine atom at the 6th position, a methyl group at the 2nd position, and a sulfanyl-acetic acid moiety at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Bromo-2-methylquinolin-4-yl)thio)acetic acid typically involves the following steps:
Bromination: The starting material, 2-methylquinoline, undergoes bromination at the 6th position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.
Thioether Formation: The brominated product is then reacted with thioglycolic acid in the presence of a base such as potassium carbonate (K2CO3) to form the sulfanyl-acetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 2-((6-Bromo-2-methylquinolin-4-yl)thio)acetic acid can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the bromine atom or to convert the sulfanyl group to a thiol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and dehalogenated products.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology and Medicine
Antimicrobial Agents: Potential use in the development of new antimicrobial compounds.
Cancer Research: Investigated for its potential anticancer properties.
Industry
Material Science: Used in the development of new materials with specific properties.
Pharmaceuticals: Potential use in the synthesis of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of 2-((6-Bromo-2-methylquinolin-4-yl)thio)acetic acid involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The quinoline moiety can intercalate with DNA, disrupting its replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Quinoline-4-Yl-Sulfanyl-Acetic Acid: Lacks the bromine atom, resulting in different reactivity and biological activity.
6-Bromo-Quinoline-4-Yl-Sulfanyl-Acetic Acid: Lacks the methyl group, affecting its steric properties and reactivity.
Uniqueness
2-((6-Bromo-2-methylquinolin-4-yl)thio)acetic acid is unique due to the presence of both the bromine atom and the methyl group, which influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-(6-bromo-2-methylquinolin-4-yl)sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2S/c1-7-4-11(17-6-12(15)16)9-5-8(13)2-3-10(9)14-7/h2-5H,6H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMOSUQMOOFDJOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)Br)SCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.